molecular formula C10H11ClN2O2 B8636097 8-amino-5-chloro-7-methoxy-3,4-dihydroisoquinolin-1(2H)-one

8-amino-5-chloro-7-methoxy-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B8636097
M. Wt: 226.66 g/mol
InChI Key: SADWMDWREHXHNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-amino-5-chloro-7-methoxy-3,4-dihydroisoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C10H11ClN2O2 and its molecular weight is 226.66 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H11ClN2O2

Molecular Weight

226.66 g/mol

IUPAC Name

8-amino-5-chloro-7-methoxy-3,4-dihydro-2H-isoquinolin-1-one

InChI

InChI=1S/C10H11ClN2O2/c1-15-7-4-6(11)5-2-3-13-10(14)8(5)9(7)12/h4H,2-3,12H2,1H3,(H,13,14)

InChI Key

SADWMDWREHXHNY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C2CCNC(=O)C2=C1N)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

N-chlorosuccinimide (20 g, 0.147 mol) was added to a solution of 8-amino-7-methoxy-3,4-dihydroisoquinolin-1(2H)-one (296c, 24 g, 0.125 mol) in N,N-dimethylformamide (250 mL) and stirred at room temperature overnight. The solution was partitioned between water (100 mL) and ethyl acetate (5×100 mL). The combined organic extracts were washed with brine (5×100 mL), dried over sodium sulfate, and concentrated to dryness. The residue was triturated with acetonitrile (200 mL), and the solids collected by filtration. After drying, 8-amino-5-chloro-7-methoxy-3,4-dihydroisoquinolin-1(2H)-one (296d, 12.5 g, 44% yield) was obtained as a blue solid. 1H NMR (400 MHz, DMSO-d6): δ 7.84 (s, 1H), 6.93 (s, 1H), 3.80 (s, 3H), 3.29-3.25 (m, 2H), 2.81-2.78 (t, J=6.6 Hz, 2H).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

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